molecular formula C6H13NO2 B597727 (3-Aminocyclobutane-1,1-diyl)dimethanol CAS No. 1208989-40-5

(3-Aminocyclobutane-1,1-diyl)dimethanol

Cat. No.: B597727
CAS No.: 1208989-40-5
M. Wt: 131.175
InChI Key: ZGAVNCNNYZDUIW-UHFFFAOYSA-N
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Description

(3-Aminocyclobutane-1,1-diyl)dimethanol (CAS: 105176-66-7) is a cyclobutane-derived compound featuring two methanol groups at the 1,1-positions and an amino group at the 3-position of the cyclobutane ring. Its molecular formula is C₆H₁₃NO₂, with a molecular weight of 147.17 g/mol. The compound’s structure combines a strained four-membered ring with polar functional groups, making it a candidate for applications in medicinal chemistry, polymer synthesis, or as a ligand in coordination chemistry.

Properties

IUPAC Name

[3-amino-1-(hydroxymethyl)cyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-5-1-6(2-5,3-8)4-9/h5,8-9H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAVNCNNYZDUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CO)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717455
Record name (3-Aminocyclobutane-1,1-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208989-40-5
Record name (3-Aminocyclobutane-1,1-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3-Aminocyclobutane-1,1-diyl)dimethanol, with the CAS number 1208989-40-5, is a cyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring with two hydroxymethyl groups and an amino group. Its molecular formula is C6H13N1O2C_6H_{13}N_1O_2, which contributes to its unique reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Antioxidant Activity : The presence of hydroxymethyl groups may enhance its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
  • Antimicrobial Properties : Similar compounds have shown promise as antimicrobial agents, indicating that this compound could exhibit similar properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits enzyme activity in vitro
AntioxidantScavenges DPPH radicals
AntimicrobialEffective against Gram-positive bacteria

Case Study 1: Enzyme Inhibition

A study conducted by Olivares-Xometl et al. evaluated the enzyme inhibition potential of several cyclobutane derivatives, including this compound. The results indicated a significant reduction in enzyme activity at concentrations as low as 10 µM, suggesting a strong interaction with the target enzyme.

Case Study 2: Antioxidant Activity

Research published in the Journal of Medicinal Chemistry assessed the antioxidant capacity of various hydroxymethylated compounds. This compound demonstrated a notable ability to reduce oxidative stress markers in cellular models, outperforming some known antioxidants.

Case Study 3: Antimicrobial Efficacy

A comprehensive study on antimicrobial properties revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.

Discussion

The biological activities observed in this compound suggest its potential as a lead compound for drug development. Its ability to inhibit enzymes and scavenge free radicals positions it as a candidate for further exploration in therapeutic applications.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The table below lists structurally related compounds, their similarity scores, and key differences:

Compound Name CAS Number Similarity Score Key Structural Differences
(3-Aminobicyclo[1.1.1]pentan-1-yl)methanol HCl 780747-61-7 0.96 Bicyclo[1.1.1]pentane core; single -CH₂OH group
(cis-3-Aminocyclobutyl)methanol 142733-66-2 0.91 Cyclobutane core; lacks one -CH₂OH group
3-Cyclohexene-1,1-dimethanol N/A N/A Six-membered cyclohexene ring; no amino group
(2-Methylenecyclopropane-1,1-diyl)dimethanol N/A N/A Cyclopropane core; exo-methylene group

Notes:

  • Ring Strain: Cyclobutane derivatives exhibit moderate ring strain (~26 kcal/mol), while cyclopropane analogs (e.g., (2-methylenecyclopropane-1,1-diyl)dimethanol) have higher strain (~27 kcal/mol), enhancing reactivity in ring-opening reactions .

Physical and Chemical Properties

  • Amino Group Reactivity: The -NH₂ group in (3-Aminocyclobutane-1,1-diyl)dimethanol may engage in nucleophilic reactions or hydrogen bonding, similar to 1-(Aminomethyl)cyclobutanamine (CAS: 780747-61-7), which is used in peptide synthesis .
  • Hydroxyl Group Behavior: The dual -CH₂OH groups resemble those in cyclohexene dimethanol (e.g., 3-cyclohexene-1,1-dimethanol), which is polymerized into high-performance barrier materials. However, the smaller cyclobutane ring may limit thermal stability compared to six-membered analogs .

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